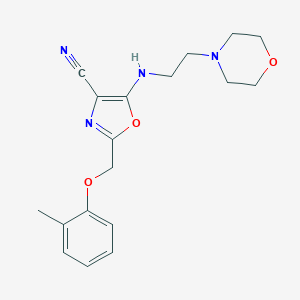![molecular formula C20H24ClNO9 B383855 3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate CAS No. 956405-66-6](/img/structure/B383855.png)
3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate is a complex organic compound with a molecular formula of C18H22ClNO9
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetyloxy groups.
Introduction of Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction using 2-chlorophenol and a suitable leaving group.
Formation of Acetamido Group: The acetamido group is formed by reacting the intermediate with acetic anhydride and an amine source.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetamido group can form hydrogen bonds with active site residues, while the chlorophenoxy group can engage in hydrophobic interactions. These interactions can lead to inhibition or activation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-(2-chlorophenoxy)tetrahydro-2H-pyran-4-yl acetate can be compared with similar compounds such as:
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-6-(3-tert-butyl-4-hydroxyphenoxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has a tert-butyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
[(2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-(tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]methyl acetate: This compound contains a tetrahydrofuran ring, which can influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
属性
CAS 编号 |
956405-66-6 |
|---|---|
分子式 |
C20H24ClNO9 |
分子量 |
457.9g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24ClNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-8-6-5-7-14(15)21/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 |
InChI 键 |
OQPHBVQNRYPHAD-LASHMREHSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2Cl)COC(=O)C)OC(=O)C)OC(=O)C |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2Cl)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2Cl)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Chlorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B383774.png)
![5-[(4-Fluorobenzyl)amino]-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B383775.png)
![2-[(4-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B383776.png)
![5-[(4-Fluorobenzyl)amino]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B383777.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B383780.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(4-bromophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B383781.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B383782.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B383784.png)


![2-[(2-Methoxyphenoxy)methyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B383788.png)

![2-[(4-Bromophenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B383790.png)
![5-[(4-Methylbenzyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B383791.png)
